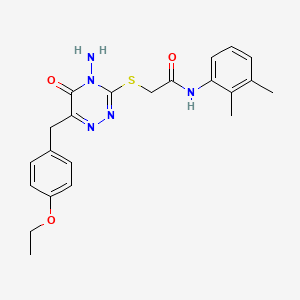

2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

説明

The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a triazine-derived molecule featuring:

- A 1,2,4-triazin-5-one core substituted with an amino group and a 4-ethoxybenzyl moiety.

- A thioether linkage connecting the triazine ring to an acetamide group.

- An N-(2,3-dimethylphenyl) group as the terminal substituent.

The 2,3-dimethylphenyl group introduces steric bulk, which could influence binding interactions in biological targets .

特性

IUPAC Name |

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-4-30-17-10-8-16(9-11-17)12-19-21(29)27(23)22(26-25-19)31-13-20(28)24-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13,23H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHVXKRFXHITCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazine ring that is known for its diverse biological properties. The presence of various functional groups such as amino, ethoxy, and thio groups contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit significant antimicrobial properties. The mechanism often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways in bacteria and fungi. For example, studies have shown that similar triazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli through disruption of their cell wall synthesis pathways .

Anticancer Properties

Triazine derivatives have been explored for their anticancer potential. The compound under discussion may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, derivatives with similar structural features have demonstrated activity against breast cancer (T47D) and colon cancer (HCT-116) cell lines, suggesting a potential for therapeutic use in oncology .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar scaffolds have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This property suggests that the compound could be further investigated for neuroprotective effects.

Study 1: Antimicrobial Efficacy

In a recent study evaluating various triazine derivatives, the compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis with an IC50 value comparable to standard antibiotics . This highlights its potential as a lead compound for developing new antitubercular agents.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of triazine derivatives found that compounds similar to the one discussed exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines . These findings suggest that modifications to the triazine structure could enhance selectivity and potency against cancer cells.

Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that certain triazine derivatives could effectively inhibit AChE activity, indicating their potential utility in treating neurodegenerative diseases . The exact mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Table 1: Biological Activities of Related Triazine Derivatives

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs from Literature

Compound A: 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4)

- Core structure : Same 1,2,4-triazin-5-one core.

- Substituents :

- 6-Methyl group on the triazine (vs. 4-ethoxybenzyl in the target compound).

- N-(2,4-dimethylphenyl) (vs. N-(2,3-dimethylphenyl)).

- Implications: Reduced lipophilicity due to the smaller methyl group.

Compound B: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (CAS RN: 586989-80-2)

- Core structure : 1,2,4-triazole (vs. 1,2,4-triazin-5-one).

- Substituents: Allyl group on the triazole (vs. 4-ethoxybenzyl on triazine). Thiophene at position 5 (vs. amino and oxo groups on triazine). N-(3,5-dimethoxyphenyl) (vs. N-(2,3-dimethylphenyl)).

- Implications: The triazole core may reduce hydrogen-bonding capacity compared to the triazinone. Methoxy groups on the phenyl ring could enhance solubility but reduce metabolic stability .

Structural and Functional Comparison Table

Hypothesized Property Differences

Lipophilicity: The target compound’s 4-ethoxybenzyl group likely increases logP compared to Compound A’s methyl group and Compound B’s methoxy-phenyl group.

Hydrogen-Bonding Capacity: The target’s amino and oxo groups on the triazinone core provide H-bond donors/acceptors, absent in Compound B’s triazole. Compound A lacks strong H-bonding groups beyond the amino substituent.

Metabolic Stability :

- The thioether linkage in all compounds may resist oxidative metabolism better than ethers.

- Compound B’s allyl group could undergo metabolic oxidation, reducing its stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。